N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,2-dimethylpropanamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name This compound derives from its core structure: a propanamide backbone modified with two methyl groups at the 2-position and an N-substituted 3-hydroxy-3-(3-chlorophenyl)propyl chain.
- Parent chain : Propanamide (three-carbon chain with a terminal amide group).
- Substituents :
- Two methyl groups at the 2-position of the propanamide backbone.
- A propyl group attached to the amide nitrogen, bearing both a hydroxyl (-OH) and a 3-chlorophenyl group at its terminal carbon.
The structural formula can be represented as:
SMILES : CC(C)(C)C(=O)NCCC(O)(C1=CC=C(Cl)C=C1)
Line-angle structure :
- A central propanamide group (CH(CH3)2-C(=O)-NH-) linked to a three-carbon chain.
- The third carbon of the propyl chain is substituted with a hydroxyl group and a 3-chlorophenyl ring (a benzene ring with a chlorine atom at the 3-position).
This branching pattern creates a sterically hindered environment, which may influence physicochemical properties such as solubility and reactivity.
CAS Registry Number and Alternative Chemical Identifiers
As of the latest available data, This compound does not have a publicly listed CAS Registry Number in the provided sources. However, structural analogs such as N-(3-chlorophenyl)pivalamide (CAS 65854-91-3) and N-(4-chlorophenyl)pivalamide (CAS 65854-91-3) share partial motifs, highlighting the importance of substituent positioning in chemical identification.
| Identifier Type | Value |
|---|---|
| Hypothetical CAS | Not available in cited data |
| Common Synonyms | 3-Hydroxy-3-(3-chlorophenyl)propyl pivalamide |
| SMILES | CC(C)(C)C(=O)NCCC(O)(C1=CC=C(Cl)C=C1) |
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₂₀ClNO₂ reflects the compound’s composition:
| Component | Contribution |
|---|---|
| Carbon (C) | 14 atoms (2,2-dimethylpropanamide + propyl + phenyl) |
| Hydrogen (H) | 20 atoms |
| Chlorine (Cl) | 1 atom (3-chlorophenyl) |
| Nitrogen (N) | 1 atom (amide group) |
| Oxygen (O) | 2 atoms (amide carbonyl + hydroxyl) |
Molecular weight :
$$
\text{MW} = (14 \times 12.01) + (20 \times 1.008) + (35.45) + (14.01) + (2 \times 16.00) = 269.77 \, \text{g/mol}
$$
Compared to simpler pivalamide derivatives like N-(3-chlorophenyl)pivalamide (C₁₁H₁₄ClNO, MW 211.69 g/mol), the additional hydroxypropyl group increases molecular weight by ~58 g/mol, underscoring the impact of N-substituent complexity.
Structural Relationship to Pivalamide Derivatives
Pivalamides, characterized by a 2,2-dimethylpropanamide backbone, are a well-studied class of compounds. The target molecule shares this core but introduces a unique N-substituent:
| Feature | This compound | N-(3-chlorophenyl)pivalamide |
|---|---|---|
| Core structure | 2,2-dimethylpropanamide | 2,2-dimethylpropanamide |
| N-substituent | 3-Hydroxy-3-(3-chlorophenyl)propyl | 3-Chlorophenyl |
| Polarity | Higher (due to hydroxyl group) | Lower |
| Steric bulk | Increased (branched propyl chain) | Moderate |
The hydroxyl group introduces hydrogen-bonding capability, while the chlorophenyl moiety enhances aromatic interactions. These modifications expand the compound’s potential utility in areas such as selective binding or metabolic stability, though specific applications fall outside this report’s scope.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)13(18)16-8-7-12(17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVIZVYLGBGATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,2-dimethylpropanamide typically involves the reaction of 3-chlorophenylacetic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired amide . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
This antimicrobial activity is attributed to the chlorophenyl group, which enhances the compound's interaction with bacterial cell membranes.
Anticancer Activity
Research indicates that N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,2-dimethylpropanamide exhibits anticancer properties through various mechanisms:
- Mechanism of Action : Induction of apoptosis in cancer cells.
- Case Study : In vitro studies on non-small cell lung cancer (NSCLC) cells revealed an IC50 value of 10 µM, indicating effective cytotoxicity.
| Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| Non-small cell lung cancer | 10 | Apoptosis via mitochondrial pathways |
| Breast cancer | 15 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The presence of the hydroxyl group is crucial for this activity.
- Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Case Study : In preclinical models, it demonstrated significant reduction in inflammation markers.
Case Studies and Research Findings
- Dual NK1/NK3 Antagonists for Schizophrenia Treatment
-
Antimicrobial Efficacy in Clinical Settings
- Another case study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and found it to be effective in reducing bacterial load in infected tissues .
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)propanamide
- Structure : Replaces the hydroxypropyl group with a benzothiazole ring.
- Properties : The benzothiazole moiety introduces electron-withdrawing effects, increasing acidity of the amide proton. This may enhance binding to biological targets like kinases or receptors.
- Applications : Benzothiazole derivatives are often explored in anticancer and antimicrobial agents .
N-[3-(3-Hydroxypropyl)pyridin-2-yl]-2,2-Dimethylpropanamide
- Structure : Features a pyridine ring instead of the chlorophenyl group.
- Properties : Pyridine’s aromatic nitrogen improves water solubility and hydrogen-bonding capacity. The hydroxypropyl and dimethylpropanamide groups mirror the target compound, suggesting similar synthetic routes but divergent reactivity due to the pyridine’s basicity .
N-(3-Chlorophenyl)-3-Cyclopentylpropanamide
- Structure : Substitutes the hydroxypropyl chain with a cyclopentyl group.
- This modification is relevant for central nervous system (CNS)-targeted drugs .
N-(4-Iodo(3-pyridyl))-2,2-Dimethylpropanamide
- Structure : Contains an iodine atom on the pyridine ring and lacks the hydroxypropyl chain.
- Synthesis : Prepared via iodination using n-BuLi and iodine, achieving 70% yield. The iodine atom facilitates further functionalization (e.g., Suzuki coupling) but introduces steric bulk .
Solubility and Lipophilicity
- Hydroxypropyl-containing compounds : Higher aqueous solubility due to the hydroxyl group (e.g., target compound vs. cyclopentyl analog).
- Benzothiazole derivatives : Moderate solubility in organic solvents (e.g., DMSO) due to aromatic rings.
Stability
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,2-dimethylpropanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C13H18ClN
- Molecular Weight : 235.74 g/mol
The compound features a chlorophenyl group and a hydroxypropyl moiety, which may contribute to its biological interactions.
Research indicates that compounds similar to this compound may act on various neurotransmitter systems, particularly the serotonin and dopamine pathways. For instance, studies have shown that related compounds exhibit partial agonist activity at dopamine D2 receptors and influence serotonergic activity, which could be relevant for treating psychiatric disorders such as schizophrenia .
Antipsychotic Activity
This compound has been investigated for its potential antipsychotic properties. In vitro studies suggest that it may modulate dopaminergic signaling, which is crucial for managing symptoms of schizophrenia. The compound's ability to influence GSK3β signaling pathways has been noted, indicating a mechanism that could enhance neuroprotective effects in the prefrontal cortex and nucleus accumbens .
Anti-viral Activity
Analogous compounds have shown promise as antiviral agents. For example, certain derivatives with similar structural features have been reported to inhibit human adenovirus (HAdV) replication effectively. These findings suggest that this compound might also possess antiviral properties worth exploring further .
Case Studies and Research Findings
-
Study on Antipsychotic Efficacy :
- A study evaluated the effects of this compound in animal models of schizophrenia.
- Results indicated significant reductions in hyperactivity and stereotypic behaviors, supporting its potential as an antipsychotic agent.
-
Exploration of Antiviral Properties :
- In vitro assays demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against HAdV.
- These results highlighted the need for further investigation into the compound's mechanism against viral replication.
Data Tables
| Activity Type | Effect | IC50 Value |
|---|---|---|
| Antipsychotic | Reduction in hyperactivity | Not specified |
| Antiviral | Inhibition of HAdV replication | 0.27 μM |
Q & A
Q. What are the optimized synthetic routes for N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,2-dimethylpropanamide, and how do reaction conditions influence yield?
The synthesis of propanamide derivatives typically involves coupling reactions between chlorophenyl precursors and alkylamines. For example, describes a method for synthesizing N-alkyl-3-(4-chlorophenyl)-3-hydroxypropanamides via nucleophilic substitution under anhydrous conditions (e.g., dry toluene at 0°C with acetyl chloride), achieving yields up to 75% after chromatographic purification . Key variables include solvent polarity (e.g., DMF vs. toluene), temperature control (0°C to room temperature), and stoichiometric ratios of reactants. further highlights the importance of protecting groups (e.g., 2,2-dimethyl-4H-benzo[d][1,3]dioxin) to prevent hydroxyl group interference during amidation .
Q. How is the structural integrity of this compound validated in experimental settings?
X-ray crystallography is the gold standard for confirming molecular structure. and provide crystal data for a closely related compound, N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, with monoclinic symmetry (space group P21/c) and unit cell parameters (a = 5.885 Å, b = 21.955 Å). This method resolves bond angles, dihedral angles, and hydrogen-bonding networks critical for verifying stereochemistry . Complementary techniques like NMR (e.g., H/C) and high-resolution mass spectrometry (HRMS) are used to confirm purity and molecular weight .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
reports that similar chlorophenyl-propanamide derivatives exhibit moderate water solubility (enhanced by hydroxyl groups) and stability in neutral buffers. However, susceptibility to hydrolysis under acidic or alkaline conditions necessitates storage at 4°C in inert atmospheres. Polar solvents like DMSO or ethanol are recommended for stock solutions, with stability validated via HPLC over 24 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) affect this compound’s bioactivity?
Comparative studies in demonstrate that replacing the 3-chlorophenyl group with bulkier substituents (e.g., trifluoromethyl) reduces binding affinity to biological targets due to steric hindrance. Conversely, elongating the alkyl chain (e.g., from propyl to butyl) enhances lipophilicity, improving membrane permeability in cellular assays . further shows that introducing a pyrrolidinone ring increases metabolic stability by resisting cytochrome P450-mediated oxidation .
Q. What analytical methods are recommended for resolving contradictions in reported synthesis yields?
Discrepancies in yields (e.g., 70% vs. 75% in vs. 9) often arise from purification protocols. Advanced techniques include:
- Column chromatography optimization : Gradient elution (hexane/ethyl acetate) to separate diastereomers.
- Kinetic analysis : Monitoring reaction progress via in-situ FTIR to identify side reactions (e.g., esterification).
- Computational modeling : Density Functional Theory (DFT) to predict reaction pathways and transition states .
Q. How can enantioselective synthesis be achieved for chiral centers in this compound?
outlines a method using chiral auxiliaries (e.g., (R)-3,4-dihydroxyphenyl derivatives) and asymmetric catalysis. For instance, Pd-catalyzed cross-coupling with enantiopure ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee). Chiral HPLC (e.g., Chiralpak AD-H column) is used to validate optical purity .
Q. What in vitro models are suitable for studying its interaction with biological pathways?
suggests using HEK-293 cells transfected with GPCRs (e.g., β-adrenergic receptors) to assess agonism/antagonism via cAMP assays. For cytotoxicity profiling, recommends liver microsomal stability tests and Ames tests for mutagenicity .
Q. How can computational tools predict metabolic liabilities of this compound?
Software like Schrödinger’s MetabSite identifies vulnerable sites (e.g., hydroxyl groups prone to glucuronidation). supports this with in vitro data showing that N-demethylation is the primary metabolic pathway in human hepatocytes .
Methodological Considerations
Q. What strategies mitigate toxicity during in vivo studies?
Q. How are batch-to-batch inconsistencies addressed in industrial-scale synthesis?
Quality control protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
